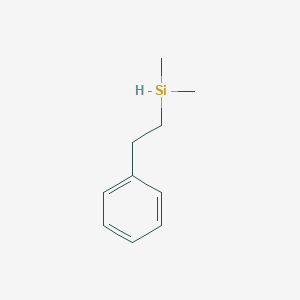

Dimethyl(2-phenylethyl)silane

Description

Dimethyl(2-phenylethyl)silane is an organosilicon compound with the general structure (CH₃)₂Si-CH₂CH₂C₆H₅. These compounds are characterized by a silicon atom bonded to two methyl groups, a 2-phenylethyl group, and a fourth variable substituent (e.g., Cl, N(CH₃)₂, or OCH₃), which dictates their reactivity and applications .

Properties

IUPAC Name |

dimethyl(2-phenylethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNGWAAYFGGBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2-phenylethyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with 2-phenylethylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

ClSi(CH3)2+C6H5CH2CH2MgBr→(CH3)2SiCH2CH2C6H5+MgBrCl

Industrial Production Methods

In an industrial setting, the production of dimethyl(2-phenylethyl)silane may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-phenylethyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert it to simpler silanes.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or phenylethyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dimethyl(2-phenylethyl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which dimethyl(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of by-products.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares key structural and physical properties of dimethyl(2-phenylethyl)silane derivatives:

Table 1: Structural and Physical Properties of Analogous Silanes

Chlorodimethylphenethylsilane

- Reactivity: The chlorine substituent enhances electrophilicity, making it reactive toward nucleophiles (e.g., hydrolysis to silanols).

- Applications : Acts as a precursor for synthesizing silicone polymers and functionalized silanes .

Phenethyldimethyl(dimethylamino)silane

- Reactivity: The dimethylamino group facilitates coordination with metals or acids, useful in catalysis.

- Applications : Explored in pharmacological contexts due to structural similarity to bioactive silanes .

Trimethoxy(2-phenylethyl)silane

- Reactivity : Methoxy groups enable hydrolysis to form siloxane networks, critical in surface modification.

- Applications : Enhances silica-rubber compatibility in tire manufacturing, improving mechanical properties .

Research Findings

Table 2: Key Research Insights on Silane Derivatives

Comparative Analysis of Functional Substituents

- Chlorine vs. Methoxy Groups : Chlorine increases reactivity toward hydrolysis, whereas methoxy groups promote polymer network formation.

- Dimethylamino vs. Phenyl Groups: The dimethylamino group introduces basicity, enabling pH-responsive behavior, while phenyl groups enhance thermal stability .

- Impact on Vulcanization : Silanes with bulky substituents (e.g., phenethyl) reduce curative absorption in silica-filled rubber, optimizing crosslinking at lower loadings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.